2-Methyl-1-prop-2-ynylimidazole

Description

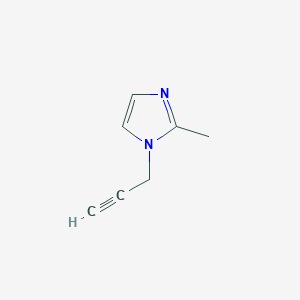

2-Methyl-1-prop-2-ynylimidazole is an imidazole derivative characterized by a methyl group at the 2-position and a propargyl (prop-2-ynyl) group at the 1-position of the imidazole ring. Imidazole derivatives are pivotal in medicinal chemistry, catalysis, and materials science due to their electronic properties, hydrogen-bonding capabilities, and structural versatility . The propargyl group introduces alkyne functionality, enabling click chemistry or cross-coupling reactions, while the methyl group modulates steric and electronic effects .

Properties

IUPAC Name |

2-methyl-1-prop-2-ynylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-3-5-9-6-4-8-7(9)2/h1,4,6H,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDYHRSJLDRXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Substituent Effects on Reactivity and Stability

The table below compares 2-methyl-1-prop-2-ynylimidazole with structurally analogous imidazole compounds, focusing on substituent effects:

Key Observations :

- Steric Effects : The propargyl group increases steric bulk at the 1-position, which may hinder coordination in metal complexes compared to smaller substituents (e.g., hydroxypropyl in nitroimidazoles) .

- Hydrogen Bonding: Unlike nitroimidazoles or hydroxypropyl derivatives, this compound lacks strong hydrogen-bond donors (e.g., -OH or -NO₂), limiting its role in crystal engineering or supramolecular assembly compared to Etter’s hydrogen-bonding frameworks .

Structural and Crystallographic Considerations

For example:

- Nitroimidazoles: Exhibit directional hydrogen bonds (e.g., N-H···O-NO₂) that stabilize crystal packing .

- Thiadiazole-Imidazole Hybrids : Display π-π stacking and C-H···S interactions, as observed in related compounds .

Software tools like SHELXL (for refinement) and ORTEP (for visualization) are critical for analyzing such structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.